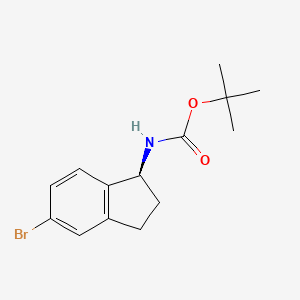

(S)-tert-Butyl (5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate

Description

(S)-tert-Butyl (5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate is a chiral carbamate derivative featuring a brominated dihydroindenyl core. This compound is widely utilized in medicinal chemistry as a synthetic intermediate, particularly in the development of protease inhibitors and ligands targeting ubiquitin ligases such as von Hippel–Lindau (VHL) . Its stereochemistry at the indenyl position (S-configuration) is critical for biological activity, as enantiomeric pairs often exhibit divergent binding affinities . Key spectral data include:

Properties

IUPAC Name |

tert-butyl N-[(1S)-5-bromo-2,3-dihydro-1H-inden-1-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)16-12-7-4-9-8-10(15)5-6-11(9)12/h5-6,8,12H,4,7H2,1-3H3,(H,16,17)/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFSNVJDYBBIPHH-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC2=C1C=CC(=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCC2=C1C=CC(=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301155879 | |

| Record name | 1,1-Dimethylethyl N-[(1S)-5-bromo-2,3-dihydro-1H-inden-1-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301155879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

903557-31-3 | |

| Record name | 1,1-Dimethylethyl N-[(1S)-5-bromo-2,3-dihydro-1H-inden-1-yl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=903557-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-[(1S)-5-bromo-2,3-dihydro-1H-inden-1-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301155879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-tert-Butyl (5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate typically involves the following steps:

Bromination of Indene: Indene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to yield 5-bromoindene.

Hydrogenation: The 5-bromoindene is then subjected to hydrogenation using a palladium on carbon (Pd/C) catalyst to produce 5-bromo-2,3-dihydroindene.

Carbamate Formation: The final step involves the reaction of 5-bromo-2,3-dihydroindene with tert-butyl chloroformate and a base such as triethylamine to form this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity through techniques such as recrystallization and chromatography.

Types of Reactions:

Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield various derivatives. For example, oxidation can introduce hydroxyl groups, while reduction can remove the bromine atom.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are typical.

Major Products:

Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or amines.

Oxidation Products: Hydroxylated derivatives or carboxylic acids.

Reduction Products: Dehalogenated compounds or fully saturated hydrocarbons.

Scientific Research Applications

(S)-tert-Butyl (5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is investigated for its potential as a building block in the development of pharmaceuticals, particularly those targeting neurological conditions.

Biological Studies: It is used in studies exploring the effects of brominated indene derivatives on biological systems.

Industrial Applications: The compound’s stability and reactivity make it suitable for use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl (5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate is not fully elucidated. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and the carbamate group suggests potential interactions with nucleophilic sites in proteins or other biomolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Stereochemical Variants: (R)- vs. (S)-Enantiomers

However, the (S)-enantiomer is explicitly linked to VHL-targeted drug design .

Substituent Effects: Bromo vs. Cyano/Fluoro Derivatives

The bromine atom at the 5-position can be replaced with electron-withdrawing groups (e.g., cyano) or halogens (e.g., fluoro), altering physicochemical properties:

Key Insight: Fluorination at the 6-position (59f) improves metabolic stability and target affinity compared to the parent bromo compound . The cyano analog (258.32 g/mol) reduces steric bulk but may compromise halogen-bonding interactions .

Positional Isomerism: 5-Bromo vs. 6-Bromo

The position of bromination significantly impacts molecular recognition:

| Property | 5-Bromo Isomer | 6-Bromo Isomer |

|---|---|---|

| CAS Number | 903555-98-6 | 1414958-70-5 |

| Molecular Weight | 312.20 | 312.21 |

| Purity | 97–98% | 98% |

Key Insight : The 6-bromo isomer (CAS 1414958-70-5) is less commonly reported in literature, suggesting the 5-position is preferred for optimal steric and electronic interactions in drug design .

Core Structure Modifications

Replacing the dihydroindenyl core with alternative scaffolds (e.g., pyridinyl, spirocyclopropane) diversifies applications:

Biological Activity

(S)-tert-Butyl (5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, and the mechanisms underlying its activity.

- Molecular Formula : C14H18BrNO2

- Molecular Weight : 312.2 g/mol

- CAS Number : 903557-31-3

Synthesis and Structural Characteristics

The compound is synthesized through standard organic chemistry methods involving the reaction of tert-butyl carbamate with a bromo-substituted indene derivative. The stereochemistry of the compound is crucial for its biological activity, with the (S)-enantiomer being specifically studied for its effects.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. It has been evaluated against various cancer cell lines, demonstrating significant inhibition of cell proliferation and induction of apoptosis.

-

Cell Lines Tested :

- MDA-MB-231 (breast cancer)

- HepG2 (liver cancer)

- A549 (lung cancer)

- Mechanism of Action :

Comparative Efficacy Table

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| (S)-tert-butyl carbamate | MDA-MB-231 | 10 | Microtubule destabilization |

| Curcumin analogs | MDA-MB-231 | 20 | Induction of apoptosis |

| Other carbamates | Various | Varies | Varies |

Study 1: Apoptosis Induction in Breast Cancer Cells

In a controlled laboratory setting, MDA-MB-231 cells were treated with varying concentrations of this compound. Results indicated that at concentrations above 1 µM, significant morphological changes were observed, alongside increased caspase activity, confirming its potential as an anticancer agent .

Study 2: In Vivo Efficacy

In vivo studies using xenograft models have shown that administration of this compound resulted in reduced tumor size compared to control groups. This suggests that the compound not only exhibits cytotoxic effects in vitro but also has therapeutic potential in living organisms.

Q & A

Basic Research Questions

Q. What is the optimized synthetic route for (S)-tert-butyl (5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate, and how can enantiomeric purity be ensured?

- Methodology : The compound is synthesized via a multi-step procedure starting from 5-bromo-2,3-dihydro-1H-inden-1-one. Key steps include carbamate formation using tert-butyl carbamate under basic conditions. Enantiomeric purity is achieved using chiral HPLC with a gradient elution (0–98% acetonitrile in water, 0.1% formic acid) and confirmed via optical rotation or chiral stationary phase analysis .

- Critical Parameters : Reaction temperature (0–25°C), stoichiometry of coupling reagents, and chiral column selection (e.g., Daicel Chiralpak®) are critical for minimizing racemization.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- IR Spectroscopy : Peaks at ~1680 cm⁻¹ (C=O stretch of carbamate) and ~1150 cm⁻¹ (C-O-C stretch) confirm functional groups .

- HRMS : Use electrospray ionization (ESI) to verify molecular ion [M+H]⁺. Calculated m/z: 348.06 (C₁₄H₁₉BrFNO₃); observed: 348.02 .

- NMR : ¹H NMR (400 MHz, CDCl₃) shows characteristic tert-butyl singlet (~1.4 ppm) and indenyl proton resonances (6.5–7.5 ppm) .

Q. How can purification challenges be addressed, particularly for removing brominated byproducts?

- Methodology : Use flash chromatography with silica gel (hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water. For persistent impurities, preparative HPLC with a C18 column (MeCN/H₂O + 0.1% TFA) achieves >95% purity .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the 5-bromo substituent in cross-coupling reactions?

- Methodology : Perform Suzuki-Miyaura couplings with arylboronic acids under palladium catalysis (Pd(PPh₃)₄, K₂CO₃). The bromine’s electronegativity enhances oxidative addition kinetics, while the indenyl scaffold’s rigidity affects steric accessibility. Monitor reaction progress via LC-MS and compare yields with/without bulky phosphine ligands .

- Data Analysis : Tabulate coupling efficiency (%) vs. substituent electronic parameters (Hammett σ values) to identify structure-reactivity trends.

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes)?

- Methodology : Use density functional theory (DFT) at the B3LYP/6-31G(d,p) level to model electronic properties (HOMO-LUMO gap, MEP surfaces). Docking studies (AutoDock Vina) assess binding affinity to targets like hypoxia-inducible factor (HIF-1α). Validate with experimental IC₅₀ values from enzyme inhibition assays .

- Key Findings : The carbamate group’s hydrogen-bonding capacity and bromine’s hydrophobic interactions dominate target binding.

Q. How can crystallographic data resolve structural ambiguities in diastereomeric mixtures?

- Methodology : Grow single crystals via vapor diffusion (hexane/DCM). Collect X-ray data (Mo-Kα radiation, λ = 0.71073 Å) and refine using SHELXL. ORTEP-3 visualizes the (S)-configuration and validates non-covalent interactions (e.g., C-H···O) .

- Contradiction Resolution : Compare experimental bond angles/distances with DFT-optimized geometries to identify discrepancies caused by crystal packing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.